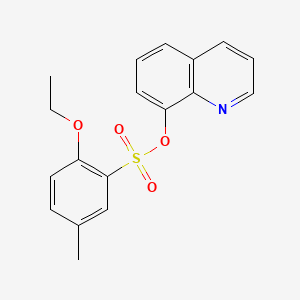
Quinolin-8-yl 2-ethoxy-5-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolin-8-yl 2-ethoxy-5-methylbenzenesulfonate, also known as Q8E5MBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Wissenschaftliche Forschungsanwendungen
Neurological and Neuropsychiatric Disorders
- Quinolin-8-yl derivatives have been investigated for their potential in treating neuropsychiatric and neurological disorders. A specific study focused on a tetracyclic quinoxaline derivative which exhibited potent binding affinities to serotonin and dopamine receptors. This compound showed promise as an orally active drug candidate with good antipsychotic efficacy, indicating its potential application in neuropsychiatric and neurological disorders (Li et al., 2014).
Organic Synthesis and Catalysis
- Research has explored the use of quinolin-8-yl derivatives in organic synthesis. One study described a method for the arylvinylation of quinolin-8-ylmethanone, demonstrating the compound's utility in carbon–carbon double-bond formation (Zhang, Wang, & Wang, 2013).
Anticancer Activity
- Quinolin-8-yl derivatives have been studied for their anticancer properties. A study on novel synthetic makaluvamine analogues, which are structurally related, revealed significant in vitro and in vivo anticancer activity, especially against breast cancer (Wang et al., 2009).
THz Wave Applications
- In the field of material science, quinolin-8-yl derivatives have been utilized in the development of highly efficient organic THz generators. These derivatives exhibit significant potential in THz wave applications due to their large macroscopic optical nonlinearity and high efficiency (Kim et al., 2012).
Fluorophore Development
- Quinolin-8-yl derivatives have been synthesized and studied as potential fluorophores. A study focused on the synthesis of compounds structurally related to Zinquin ester, a specific fluorophore for Zn(II), showing that these compounds exhibit a bathochromic shift in their ultraviolet/visible spectra upon addition of Zn(II) (Kimber et al., 2003).
Trace Metal Preconcentration
- Quinolin-8-yl derivatives have been used in the preconcentration of trace metals from sea water, demonstrating their utility in environmental analysis (Willie, Sturgeon, & Berman, 1983).
Antimicrobial Agents
- Some studies have synthesized novel quinolin-8-yl derivatives with potential as antimicrobial agents. These compounds were evaluated for their antibacterial and antifungal activities, showing effectiveness against various microorganisms (Holla et al., 2006).
Psychotropic Properties
- In pharmacology, novel quinolin-8-yl derivatives have been studied for their psycho- and neurotropic properties. These substances exhibited specific sedative effects and anti-amnesic activity, indicating their potential in developing psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).
Eigenschaften
IUPAC Name |
quinolin-8-yl 2-ethoxy-5-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-3-22-15-10-9-13(2)12-17(15)24(20,21)23-16-8-4-6-14-7-5-11-19-18(14)16/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZFDFCDEZKXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
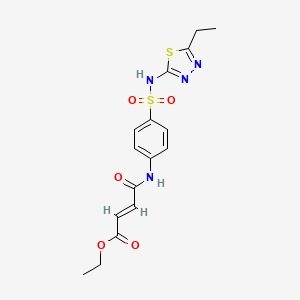
![5,6-dichloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2838807.png)
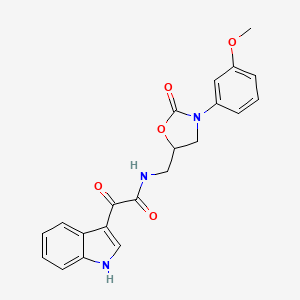
![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride](/img/no-structure.png)
![2-[4-[3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-3-nitropyridine](/img/structure/B2838816.png)
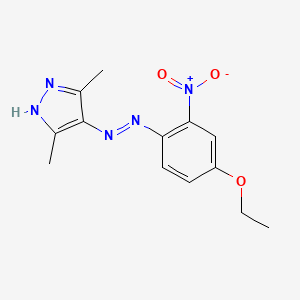
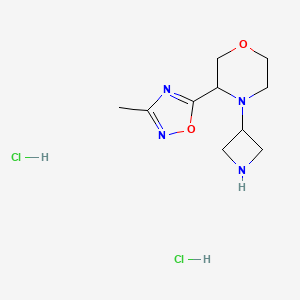
![3-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2838819.png)
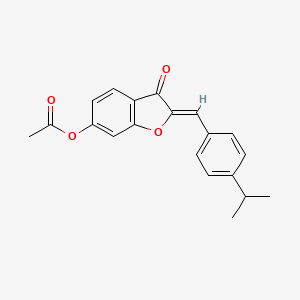

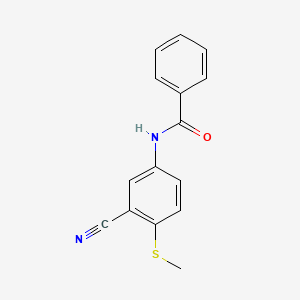
![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-phenylbutanamide](/img/structure/B2838826.png)
![Ethyl 2-methyl-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B2838828.png)
![(Z)-3-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2838829.png)
